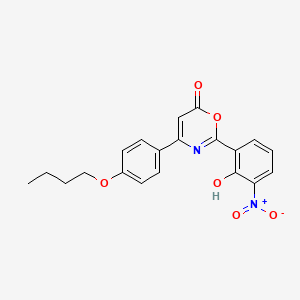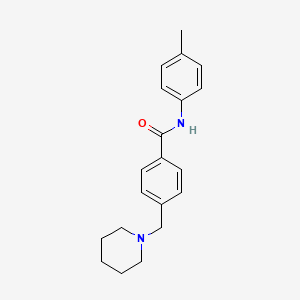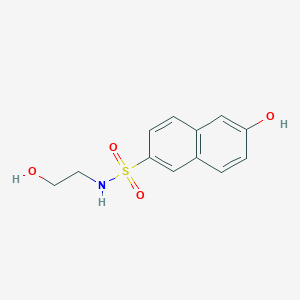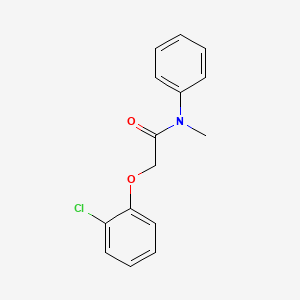![molecular formula C19H20ClIN2O B4699952 2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4699952.png)
2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide
Descripción general
Descripción
2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). The NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of various proteins in cells.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including leukemia, lymphoma, and solid tumors. MLN4924 works by inhibiting the NAE, which leads to the accumulation of NEDD8 conjugates and subsequent degradation of various proteins, including oncoproteins. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of MLN4924 involves the inhibition of the NAE, which is responsible for activating NEDD8. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that regulates the activity of various proteins in cells. The NAE activates NEDD8 by forming a thioester bond with NEDD8, which is then transferred to a target protein. This process is known as neddylation and is essential for the regulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation. MLN4924 inhibits the NAE by forming a covalent bond with the catalytic cysteine residue of the enzyme, thereby preventing the activation of NEDD8 and subsequent neddylation.
Biochemical and Physiological Effects
MLN4924 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MLN4924 also inhibits DNA repair and angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, MLN4924 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MLN4924 is its specificity for the NAE. This makes it an attractive target for cancer therapy as it can selectively inhibit the proliferation of cancer cells without affecting normal cells. However, MLN4924 has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. Additionally, MLN4924 can cause off-target effects, which can lead to toxicity and adverse effects.
Direcciones Futuras
MLN4924 has the potential to be used in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research should focus on optimizing the delivery of MLN4924 to improve its bioavailability and efficacy. Additionally, the development of more potent and selective NAE inhibitors could lead to the development of more effective cancer therapies. Finally, the role of MLN4924 in other diseases, such as neurodegenerative diseases and viral infections, should be explored.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClIN2O/c1-13-8-10-23(11-9-13)18-5-3-2-4-17(18)22-19(24)15-12-14(21)6-7-16(15)20/h2-7,12-13H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZGLNJORUPLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)
![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)




![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4699943.png)